molecular formula C92H150N22O25 B136306 Alamethicin CAS No. 27061-78-5

Alamethicin

Cat. No. B136306
CAS RN: 27061-78-5
M. Wt: 1964.3 g/mol
InChI Key: LGHSQOCGTJHDIL-UHFFFAOYSA-N
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Description

Alamethicin is a peptide antibiotic produced by the fungus Trichoderma viride. It is a cyclic heptapeptide, with a molecular weight of 894.9 Da, and is composed of seven amino acids. This compound is known for its strong antimicrobial activity, and has been used in laboratory studies of membrane permeability, as well as in the development of novel antibiotics.

Scientific Research Applications

  • Structure and Properties of Alamethicin : this compound has a unique structure, characterized as a cyclic peptide with 18 residues. It includes 7-alpha-aminoisobutyric acid residues, two glutamine residues, and one free carboxyl group, making it immune to enzymatic digestion. The structure facilitates its function as a cation-transporting antibiotic, influencing its interaction with synthetic membranes and inducing action potentials (Payne et al., 1970).

  • This compound in Mitochondrial Studies : this compound is utilized to permeabilize mitochondrial membranes, enabling the assay of intramitochondrial enzymes. It retains key enzyme activities within mitochondria, offering a valuable tool for in situ catalytic assays of enzymes located within mitochondria (Gostimskaya et al., 2003).

  • Interactions with Phospholipids : this compound's interaction with phospholipids has been a subject of research, particularly its aggregation in aqueous solutions and its effects on phosphatidylcholine and phosphatidylserine. These studies have implications for understanding lipid-peptide interactions and antibiotic effects (Hauser et al., 1970).

  • Molecular Dynamics and Channel Gating : Research has explored the molecular dynamics of this compound, particularly its behavior as a rigid helical rod in solution and its implications for the mechanism of gating in voltage-dependent channels. Such studies are pivotal for understanding the structural and functional aspects of channel-forming peptides (Kelsh et al., 1992).

  • Channel Behavior Models : this compound serves as a model for studying voltage-gated channels. Its structure, including the stable alpha-helix and the variable hydrogen bonding pattern at the COOH-terminal ends, has been utilized to propose channel structures and understand the gating of channels (Hall et al., 1984).

  • Ion Channel Research : this compound has been used as a model in ion channel research, with studies focusing on its pore-forming properties and conductance states in lipid membranes. This research provides insights into the nature of antimicrobial pore-forming peptides and their conductance behavior (Harriss et al., 2011).

Mechanism of Action

Target of Action

Alamethicin, a channel-forming peptide antibiotic, is produced by the fungus Trichoderma viride . It belongs to the class of antimicrobial peptides (AMPs) that interact with cell membranes . The primary targets of this compound are the cell membranes of various organisms, including bacteria, viruses, fungi, parasites, and even cancer cells .

Mode of Action

This compound interacts with cell membranes through a mechanism known as the barrel-stave mode . In this mode, conducting pores in the membrane are formed by parallel bundles of three to twelve helical this compound monomers surrounding a central, water-filled pore . This pore formation disrupts the normal function of the cell membrane, leading to cell death .

Biochemical Pathways

This compound is part of the peptaibol peptides, which contain the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid) . This residue strongly induces the formation of alpha-helical structure . This compound biosynthesis is hypothesized to be catalyzed by this compound synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .

Pharmacokinetics

This compound is used to activate UGTs in human liver microsomes . An this compound-microsomal activated system in which both CYPs and UGTs are active can be used for studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .

Result of Action

The result of this compound’s action is the disruption of the cell membrane, leading to cell death . In plants, this compound has been shown to be a potent elicitor of the biosynthesis of volatile compounds . It also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the localized pH change in proximity to the bilayer modulates the membrane potential and thus induces a decrease in both the tilt and the bend angles of the two helices in this compound . This indicates a potential mode for the plant to avoid negative effects of this compound on plant growth and localizes the point of potential damage and response .

Safety and Hazards

Alamethicin is toxic if swallowed . It is advised to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with skin and eyes . Use of personal protective equipment and handling only under a chemical fume hood is recommended .

Future Directions

Alamethicin is an antimicrobial peptide that is frequently employed in studies of the mechanism of action of pore-forming molecules . Advanced techniques of solid-state NMR spectroscopy (SSNMR) are important in these studies, as they are capable of describing the alignment of helical peptides, such as this compound, in lipid bilayers . This suggests that this compound could be a valuable tool in future research into antimicrobial peptides and their mechanisms of action .

Biochemical Analysis

Biochemical Properties

Alamethicin is known to function as an antibiotic . The peptides self-associate in biological membranes, form an ion channel, and then induce cell death by leaking intracellular contents through a transmembrane pore of an ion channel . It has been shown that at a small concentration which is below the threshold value, this compound participates in the formation of nanoscale lipid-mediated clusters of guest lipid-like molecules in the membrane .

Cellular Effects

In control (non-cellulase treated) seedlings, this compound-dependent PrI fluorescence was seen in the nuclei and cytoplasm, but not the cell wall, in the root apical meristem and extension zone . Cell staining decreased with increasing vacuole size further up in the extension zone .

Molecular Mechanism

This compound is a voltage-gated, ion channel-forming peptide . Above a threshold concentration, this compound forms pores across the membrane, providing a mechanism of its antimicrobial action . In the transmembrane state, it is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties .

Temporal Effects in Laboratory Settings

The conformation and its thermal stability of this compound-A6 and -U6 in ethanol were investigated using proton nuclear magnetic resonance (NMR) spectroscopy . The helices are maintained up to 66 °C at least .

Metabolic Pathways

This compound, a pore-forming peptide, was used to activate UGTs in human liver microsomes . An this compound-microsomal activated system in which both CYPs and UGTs were active can be used for studies of metabolic stability and in vitro metabolite profiling .

Transport and Distribution

This compound is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties . This suggests that this compound is transported and distributed within cells and tissues through these pores.

properties

IUPAC Name

4-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSQOCGTJHDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N22O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27061-78-5
Record name Alamethicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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